(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid
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Overview
Description
The compound (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid is a complex organic molecule It is characterized by a cyclopenta[a]phenanthrene core structure, which is a common motif in many biologically active compounds, including steroids and terpenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the propanoic acid side chain: This step usually involves the use of Grignard reagents or organolithium compounds to introduce the side chain at the desired position.
Functional group modifications: Various functional groups are introduced or modified through oxidation, reduction, or substitution reactions to achieve the final structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often converting ketones to alcohols.
Substitution: Various substitution reactions can be used to replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution reagents: Halogens (Cl2, Br2), alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in studies of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]butanoic acid
- (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]pentanoic acid
Uniqueness: : The unique structural features of (2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid include its specific arrangement of functional groups and the presence of the propanoic acid side chain
Properties
Molecular Formula |
C22H28O3 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid |
InChI |
InChI=1S/C22H28O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h8,10,12,16,18-19H,4-7,9,11H2,1-3H3,(H,24,25)/b17-13+/t16-,18-,19-,21-,22+/m0/s1 |
InChI Key |
JJVWWLILUCSYPJ-JCEQKDGOSA-N |
Isomeric SMILES |
C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)/C(=O)O |
Canonical SMILES |
CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O |
Origin of Product |
United States |
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